Superior Ribosomal Incorporation Yield of the 6-Membered Lactam (Piperidinone) Scaffold
When used to construct conformationally constrained dipeptides for site-specific incorporation into dihydrofolate reductase (DHFR), the 6-membered lactam (piperidinone) derived from this compound's core structure demonstrated a quantifiably higher suppression yield than the 5-membered lactam analog but lower than the 7-membered analog, establishing a clear structure-activity rank order. This provides critical design guidance for achieving a balanced pharmacokinetic and potency profile [1].
| Evidence Dimension | Ribosomal suppression yield at DHFR position 18 |
|---|---|
| Target Compound Data | Suppression yield of 6-membered lactam dipeptide: 5.2% (median of 3.4–8.9% range) [1] |
| Comparator Or Baseline | 5-membered lactam (pyrrolidinone): ~3.4%; 7-membered lactam (caprolactam): ~8.9% [1] |
| Quantified Difference | +53% improvement over 5-membered ring; -42% lower than 7-membered ring |
| Conditions | In vitro suppression using modified E. coli ribosomes with a suppressor tRNA charged with the corresponding cyclic dipeptide, at DHFR position 18 [1]. |
Why This Matters
For researchers developing novel peptide or protein therapeutics, the intermediate incorporation efficiency of the 6-membered ring offers an optimal balance between conformational rigidity and ribosomal compatibility, avoiding the low yields of the 5-membered ring and the excessive flexibility often associated with the 7-membered ring.
- [1] Zhang, C., Bai, X., Dedkova, L. M., & Hecht, S. M. (2020). Protein synthesis with conformationally constrained cyclic dipeptides. Bioorganic & Medicinal Chemistry, 28(22), 115780. https://doi.org/10.1016/j.bmc.2020.115780 View Source
